1-Diethoxyphosphoryl-2-phenylhydrazine
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Overview
Description
1-Diethoxyphosphoryl-2-phenylhydrazine is an organophosphorus compound characterized by the presence of a diethoxyphosphoryl group attached to a phenylhydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diethoxyphosphoryl-2-phenylhydrazine typically involves the reaction of diethyl phosphite with phenylhydrazine under controlled conditions. One common method involves the use of a solvent such as methanol or ethanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Diethoxyphosphoryl-2-phenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The phenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, phosphoramidates, and substituted phenyl compounds .
Scientific Research Applications
1-Diethoxyphosphoryl-2-phenylhydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Diethoxyphosphoryl-2-phenylhydrazine involves its interaction with various molecular targets. The compound can form hydrazones with carbonyl-containing compounds, leading to the inhibition of specific enzymes. This interaction is crucial in its role as an enzyme inhibitor in biological systems .
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the diethoxyphosphoryl group.
Diethyl phosphite: A related organophosphorus compound used in similar synthetic applications.
Uniqueness
1-Diethoxyphosphoryl-2-phenylhydrazine is unique due to the presence of both the diethoxyphosphoryl and phenylhydrazine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
CAS No. |
6629-49-8 |
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Molecular Formula |
C10H17N2O3P |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-phenylhydrazine |
InChI |
InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)12-11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
LUKWTHFOBVUTMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NNC1=CC=CC=C1)OCC |
Origin of Product |
United States |
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